Para-Methoxy Drives MCH-R1 Binding Affinity
In a structure-activity relationship (SAR) study of substituted biphenylmethyl ureas, replacing the 4'-methoxy group with hydrogen (to give the unsubstituted biphenyl) or relocating it to the 3'-position led to a significant drop in MCH-R1 binding affinity. The 4'-methoxy analog, synthesized using this compound, produced the most potent antagonist 2t with a K(i) of 43 nM [1]. This confirms that 4'-methoxy substitution is optimal for target engagement in this chemical series.
| Evidence Dimension | MCH-R1 Binding Affinity (K_i) of derived biphenylmethyl urea antagonists |
|---|---|
| Target Compound Data | Compound 2t (derived from 4'-methoxy-biphenyl-4-methanamine): K_i = 43 nM |
| Comparator Or Baseline | Unsubstituted biphenyl and 3'-methoxy analogs showed reduced or absent affinity (exact values not reported for all, but SAR indicates inferior activity in these series). |
| Quantified Difference | The 4'-methoxy derivative is the most potent in the series, demonstrating the critical role of this substitution pattern. |
| Conditions | In vitro MCH-R1 binding assay, data from Galiano et al., Bioorg. Med. Chem. 2007 |
Why This Matters
For procurement, selecting a building block with the 4'-methoxy substitution is mandatory to access the most potent MCH-R1 antagonist chemotype, directly impacting lead optimization success.
- [1] Galiano, S., et al. 'Novel series of substituted biphenylmethyl urea derivatives as MCH-R1 antagonists for the treatment of obesity.' Bioorg. Med. Chem. 15 (2007): 3896-3911. View Source
